3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Description

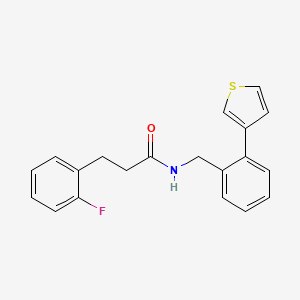

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group at the third carbon and a benzyl group at the amide nitrogen. The benzyl group is further substituted at the 2-position with a thiophen-3-yl moiety (Figure 1).

Molecular Formula: C₆H₄F (2-fluorophenyl) + C₃H₅NO (propanamide) + C₇H₆S (2-(thiophen-3-yl)benzyl) → C₂₀H₁₇FNO₂S Molecular Weight: 354.42 g/mol Key Features:

- Propanamide core with a 2-fluorophenyl group at C3.

- Benzyl group substituted with thiophen-3-yl at the nitrogen.

- High lipophilicity due to aromatic and heterocyclic substituents.

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS/c21-19-8-4-2-5-15(19)9-10-20(23)22-13-16-6-1-3-7-18(16)17-11-12-24-14-17/h1-8,11-12,14H,9-10,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNAMDUOKGEENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

Introduction of the Thiophenyl Group: The Schiff base is then reacted with a thiophene derivative under specific conditions to introduce the thiophenyl group.

Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibit significant pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives with similar structures have shown efficacy against breast and prostate cancers by inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties : The presence of the thiophene ring has been associated with antimicrobial activity. Compounds containing thiophene moieties have been reported to exhibit activity against various bacterial strains, making them potential candidates for new antibiotics .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology:

- CNS Activity : Some studies have indicated that related compounds can interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. Research focusing on the modulation of serotonin and dopamine receptors may reveal insights into its neuroactive properties .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Organic Electronics : The electronic properties of thiophene-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to facilitate charge transport can enhance device performance .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiophene derivatives demonstrated that compounds structurally similar to this compound inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of various thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, highlighting the potential of these compounds as lead structures for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active and synthetic derivatives. Below is a comparative analysis based on molecular features and available

Table 1: Structural and Physicochemical Comparison

Key Observations

Ortho-Fluorofentanyl Analogs () :

- These compounds, such as ortho-fluorofentanyl, share the propanamide core and 2-fluorophenyl group but incorporate a piperidine ring and phenethyl chain. The piperidine moiety is critical for opioid receptor binding, making these derivatives potent analgesics. In contrast, the target compound lacks this piperidine structure, suggesting divergent biological targets .

- The compound 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide replaces the benzyl group with an ethyl chain bearing furan and thiophene. This substitution reduces molecular weight (343.41 vs. 354.42 g/mol) and may alter solubility and metabolic stability .

Thioether Derivative (): 3-[(2-fluorophenyl)thio]propanamide replaces the benzyl group with a thioether linkage, significantly simplifying the structure (MW = 199.24 g/mol).

Biological Activity

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a thiophene moiety, which are known to influence its biological activity. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H18FNOS

- Molecular Weight : 321.41 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiophene and fluorobenzene have shown promising results against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |

| Compound B | U-937 (Leukemia) | 2.78 | Inhibits cell proliferation through cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for the compound are currently under investigation.

The proposed mechanism involves the interaction of the compound with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. Similar compounds have been shown to induce apoptosis through pathways involving p53 and caspases .

Case Studies and Research Findings

-

In Vitro Studies :

- A study examining the cytotoxic effects of related compounds on MCF-7 breast cancer cells revealed that modifications in the phenyl and thiophene groups significantly influenced their efficacy. The presence of electron-withdrawing groups like fluorine enhanced biological activity compared to their unsubstituted counterparts .

- Structure-Activity Relationship (SAR) :

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.